2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone is a complex organic compound that belongs to the class of 1,2,4-thiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[e][1,2,4]thiadiazine ring system with a dioxido group, a thioether linkage, and a morpholinoethanone moiety.
Mechanism of Action
Target of Action
The compound, also known as 3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione, is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide Similar compounds have been reported to target atp-sensitive potassium channels and ampa receptors . They also act as inhibitors of PI3Kδ .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it may interact with its targets (like atp-sensitive potassium channels and ampa receptors) to modulate their function . For instance, as a PI3Kδ inhibitor, it could prevent the activation of the PI3K pathway, thereby influencing cell growth and survival .
Biochemical Pathways
The compound’s interaction with ATP-sensitive potassium channels could potentially affect the regulation of insulin release . As a PI3Kδ inhibitor, it could impact the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a PI3Kδ inhibitor, it could potentially inhibit cell growth and induce apoptosis .
Biochemical Analysis
Biochemical Properties
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, thereby modulating their activity. For instance, it has been observed to inhibit certain kinases, leading to altered phosphorylation states of downstream proteins, which can affect cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has been shown to induce apoptosis by disrupting the PI3K/AKT signaling pathway, leading to reduced cell survival and proliferation . Additionally, it can affect gene expression by altering the activity of transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their function. For example, its inhibition of PI3Kδ involves binding to the enzyme’s active site, preventing substrate access and subsequent phosphorylation events . This inhibition can lead to downstream effects on cell survival and proliferation pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound may exhibit potent activity, but its stability and degradation over time can influence its long-term effects. Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation products that may have different biological activities . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its efficacy over extended periods, although the specific effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition in cancer models. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome, while doses above this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can influence the overall metabolic profile of cells and tissues, impacting cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation can affect its biological activity, with higher concentrations in target tissues leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can enhance its effects on gene expression, while its presence in the cytoplasm can influence signaling pathways. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone typically involves multiple steps. One common method starts with the preparation of the benzo[e][1,2,4]thiadiazine core. This can be achieved by the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The resulting intermediates are then cyclized to form the 1,2,4-thiadiazine 1,1-dioxide structure.
This can be done through nucleophilic substitution reactions, where the appropriate thiol and morpholine derivatives are reacted under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its cardiovascular and antihypertensive effects.
1,2,4-Pyridothiadiazine-1,1-dioxide: Exhibits similar biological activities but with different selectivity and potency.
Uniqueness
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone is unique due to its specific structural features, such as the morpholinoethanone moiety and the thioether linkage. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c17-12(16-5-7-20-8-6-16)9-21-13-14-10-3-1-2-4-11(10)22(18,19)15-13/h1-4H,5-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVOIIHMRNAEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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